3-amino-N-cyclopropyl-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
3-amino-N-cyclopropyl-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-7-2-5-9(6-10(7)11)15(13,14)12-8-3-4-8/h2,5-6,8,12H,3-4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQONABORAOZZCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
- Benzene Derivative Formation : The synthesis typically starts with a substituted benzene derivative, such as 4-methylbenzenesulfonamide. This compound can be synthesized through standard electrophilic aromatic substitution reactions.
Nitration
- Nitration : The benzene derivative is subjected to nitration to introduce a nitro group. This step is crucial as it sets the stage for subsequent reduction to an amino group.
Reduction
- Reduction : The nitro group is reduced to an amino group using reducing agents such as iron or catalytic hydrogenation methods. This results in the formation of an aniline derivative.
Sulfonamide Formation
- Sulfonamide Group Introduction : Finally, the sulfonamide group is introduced using sulfonating agents like chlorosulfonic acid or sulfur trioxide, leading to the formation of this compound.
Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields associated with each step in the synthesis of this compound.
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| Benzene Derivative Formation | Electrophilic Substitution | Substituted benzene, electrophiles | Variable |
| Nitration | Electrophilic Aromatic Substitution | Nitric acid, sulfuric acid | 70-90 |
| Reduction | Reduction | Iron/HCl or H2/Pd-C catalyst | 85-95 |
| Cyclopropyl Introduction | Nucleophilic Substitution | Cyclopropylamine, base (e.g., NaOH) | 60-80 |
| Sulfonamide Formation | Sulfonation | Chlorosulfonic acid or SO3 | 70-90 |
Industrial Production Methods
In industrial settings, the synthesis of this compound may utilize continuous flow reactors and optimized conditions to enhance yield and purity. Key considerations include:
Catalysts : The use of catalysts can significantly improve reaction efficiency.
Solvent Selection : Choosing appropriate solvents (e.g., ethanol or isopropanol) can influence solubility and reaction kinetics.
Temperature Control : Maintaining optimal temperatures during reactions helps in minimizing by-products and improving overall yields.
Chemical Reactions Analysis
Types of Reactions: 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
Chemistry: In chemistry, 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a ligand in binding studies to understand the molecular mechanisms of biological processes .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of drugs targeting specific enzymes or receptors involved in diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of dyes, polymers, and other functional materials .
Mechanism of Action
The mechanism of action of 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the sulfonamide moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The cyclopropyl group may contribute to the compound’s stability and specificity in binding interactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Sulfonamides
The following table compares 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide with structurally related sulfonamide derivatives, highlighting key differences in substituents, molecular properties, and applications:
*Inferred from structural analysis.
Key Structural Insights:
Cyclopropyl vs. Alkyl Substituents :
- The cyclopropyl group in the target compound introduces steric constraints and metabolic stability, making it favorable for targeting rigid binding pockets in enzymes or receptors .
- In contrast, N-(3-methoxypropyl) (CAS 1017465-34-7) enhances aqueous solubility due to the polar methoxy group, which facilitates hydrogen bonding .
Amino vs. Nitro Groups: The 3-amino group in the target compound serves as a hydrogen-bond donor, enhancing interactions with biological targets. The 4-nitro group in N-(3-aminopropyl)-4-nitrobenzenesulfonamide () is electron-withdrawing, increasing reactivity for electrophilic substitution or reduction reactions .
Biological Activity
3-amino-N-cyclopropyl-4-methylbenzenesulfonamide, identified by its CAS number 1017431-08-1, is a sulfonamide compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to an amino group and a sulfonamide moiety, which is crucial for its biological activity. The structural formula is represented as follows:
This structure allows it to interact with various biological targets, particularly in enzymatic pathways.
This compound primarily acts as a kinase inhibitor . Kinases are enzymes that play pivotal roles in cellular signaling pathways. The inhibition of specific kinases can lead to altered cell proliferation and survival, making this compound a candidate for therapeutic applications.
Target Kinases
Research indicates that this compound may target several kinases involved in critical signaling pathways, including:
- G-protein-coupled receptor kinases (GRKs)
- Cyclin-dependent kinases (CDKs)
Inhibition of these kinases can disrupt downstream signaling processes, potentially leading to therapeutic effects in diseases characterized by aberrant cell signaling, such as cancer.
The compound has demonstrated significant interactions with various biomolecules:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in oxidative stress responses and metabolic pathways.
- Cellular Effects : The compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can influence the activity of enzymes that regulate cellular energy homeostasis.
Case Studies
- In Vitro Studies : In laboratory settings, this compound exhibited dose-dependent inhibition of target kinases. For example, studies demonstrated an IC50 value indicating effective inhibition at nanomolar concentrations.
- Animal Models : In vivo studies have shown that administration of this compound resulted in reduced tumor growth in xenograft models. These findings suggest potential applications in oncology, particularly for tumors driven by the targeted kinases.
Dosage Effects and Safety Profile
The effects of this compound vary with dosage:
- Low Doses : Beneficial effects such as enhanced metabolic activity and reduced oxidative stress.
- High Doses : Potential adverse effects have been noted, necessitating careful consideration of dosage in therapeutic applications.
Comparative Analysis with Other Compounds
| Compound Name | Target Kinase | IC50 (nM) | Biological Activity |
|---|---|---|---|
| This compound | GRK2 | <100 | Inhibits cell proliferation |
| Compound A | CDK1 | 50 | Induces apoptosis in cancer cells |
| Compound B | GRK5 | <200 | Reduces inflammation |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide?
- Methodology : The compound can be synthesized via diazonium coupling reactions, where a sulfonamide intermediate is functionalized with a cyclopropyl amine group. Key steps include:
- Diazotization : Formation of a diazonium salt from a precursor like 4-methyl-3-nitrobenzenesulfonyl chloride.
- Coupling : Reaction with cyclopropylamine under controlled pH (8–10) to introduce the cyclopropyl group .
- Reduction : Reduction of the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or sodium dithionite .
- Purification : Recrystallization from ethanol/water mixtures to achieve >95% purity, verified via HPLC .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Techniques :
- X-ray Crystallography : Employ SHELX (SHELXL for refinement) to resolve bond lengths, angles, and torsional parameters. For example, analogous sulfonamides show C–S bond lengths of ~1.76 Å and S–N distances of ~1.63 Å .
- NMR Spectroscopy : ¹H NMR in DMSO-d₆ typically reveals aromatic protons at δ 7.2–7.8 ppm, cyclopropyl protons at δ 0.6–1.2 ppm, and NH₂ groups at δ 5.5–6.0 ppm .
- IR Spectroscopy : Confirm sulfonamide S=O stretches at 1150–1350 cm⁻¹ and NH₂ bends at 1600–1650 cm⁻¹ .
Q. How is purity assessed, and what are common impurities?
- Assessment Methods :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30). Retention times for the target compound range from 8–10 minutes .
- TLC : Silica gel plates with ethyl acetate/hexane (3:7) show an Rf of ~0.4.
- Common Impurities :
- Unreacted cyclopropylamine (detected via GC-MS).
- Oxidized byproducts (e.g., sulfonic acid derivatives) identified via high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved?
- Approach :
- Multi-Software Validation : Cross-validate using SHELXL (for refinement) and PLATON (for geometry checks). For example, SHELXL’s L.S. planes tool identifies deviations in planar groups, while PLATON’s ADDSYM detects missed symmetry .
- Twinned Data Handling : For twinned crystals, use SHELXE to deconvolute overlapping reflections. An example study on N-(3-methylphenyl) analogs achieved R-factor convergence at <5% after twin refinement .
- Thermal Motion Analysis : Apply ORTEP-3 to visualize anisotropic displacement parameters, distinguishing static disorder from dynamic motion .
Q. What computational strategies optimize synthesis yield and selectivity?
- Methods :
- DFT Calculations : Use Gaussian09 to model transition states for cyclopropane ring formation. B3LYP/6-31G(d) predicts activation energies of ~25 kcal/mol for amine coupling .
- QSAR Screening : Dock the compound into sulfonamide-binding enzymes (e.g., carbonic anhydrase) using AutoDock Vina. Analogs show binding affinities (ΔG) of –8.2 to –9.5 kcal/mol .
- Experimental Validation : Correlate computational predictions with reaction yields under varying temperatures (e.g., 60–80°C optimal for cyclopropane stability) .
Q. How do substituents on the benzene ring influence bioactivity?
- Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Groups (e.g., Cl) : Enhance binding to sulfonamide targets (e.g., dihydropteroate synthase) by increasing electrophilicity. For example, 4-chloro analogs show IC₅₀ values 3× lower than unsubstituted derivatives .
- Steric Effects : Bulky groups (e.g., morpholine) at the 4-position reduce membrane permeability, as shown in Caco-2 cell assays (Papp < 1×10⁻⁶ cm/s) .
- Experimental Design : Synthesize derivatives with systematic substitutions (e.g., –OCH₃, –CF₃) and compare logP (octanol/water) and pKa values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
